molecular formula C13H7BrO2 B8499090 4-Bromo-9H-xanthen-9-one

4-Bromo-9H-xanthen-9-one

Cat. No.: B8499090
M. Wt: 275.10 g/mol
InChI Key: UBPSDNHQRRCBTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-9H-xanthen-9-one is a brominated derivative of xanthen-9-one, a compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .

Properties

Molecular Formula

C13H7BrO2

Molecular Weight

275.10 g/mol

IUPAC Name

4-bromoxanthen-9-one

InChI

InChI=1S/C13H7BrO2/c14-10-6-3-5-9-12(15)8-4-1-2-7-11(8)16-13(9)10/h1-7H

InChI Key

UBPSDNHQRRCBTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=CC=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(2-bromophenoxy)-benzoic acid 2j (11.8 g, 40.3 mmol) in dichloromethane (200 mL) was added trifluoroacetic anhydride (6.3 mL, 44.6 mmol), and the mixture was stirred for 30 min at rt. Boron trifluoride etherate (0.51 mL, 4.03 mmol) was added, and the mixture was stirred for 2 h at rt. The mixture was cooled in an ice bath, and a 3N sodium hydroxide solution (100 mL) was added under vigorous stirring. The organic layer was separated, washed with water and brine, dired over magnesium sulfate, filtered, and evaporated. The residue was purified over silica gel using dichloromethane as eluent. The desired fractions were collected, and evaporated to yield 10.18 g (91.8%) of title compound 3j.
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
91.8%

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